2,6-Bis(4-methylphenyl)pyrazine
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Overview
Description
2,6-Bis(4-methylphenyl)pyrazine is an organic compound with the molecular formula C18H16N2 It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of two 4-methylphenyl groups attached to the 2 and 6 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methylphenyl)pyrazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-methylphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
2,6-Bis(4-methylphenyl)pyrazine has found applications in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Bis(2-methylpropyl)pyrazine: Another pyrazine derivative with different alkyl substituents.
2,6-Diphenylpyrazine: A structurally similar compound with phenyl groups instead of 4-methylphenyl groups.
Comparison: 2,6-Bis(4-methylphenyl)pyrazine is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to 2,6-Diphenylpyrazine, the methyl groups can provide additional steric hindrance and electronic effects, potentially altering the compound’s properties and applications.
Properties
CAS No. |
172469-13-5 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2/c1-13-3-7-15(8-4-13)17-11-19-12-18(20-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
UDDOGKCSEHBWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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